

An In-depth Technical Guide to Tetrabutylphosphonium Iodide

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Compound of Interest

Compound Name: *Tetrabutylphosphonium iodide*

Cat. No.: *B1222163*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of **tetrabutylphosphonium iodide**. The content is structured to serve as a practical resource for laboratory and development settings, with a focus on data presentation, experimental procedures, and logical workflows.

Core Data Presentation

The fundamental properties of **tetrabutylphosphonium iodide** are summarized in the table below for quick reference and comparison.

Property	Value	Citation(s)
Molecular Formula	C ₁₆ H ₃₆ IP	[1][2]
Molecular Weight	386.33 g/mol	[1][2]
Appearance	White to off-white crystalline solid	
CAS Number	3115-66-0	[1][2]
Melting Point	98-100 °C	
Solubility	Soluble in polar organic solvents	
Hygroscopicity	Hygroscopic	

Experimental Protocols

While specific, detailed experimental protocols for **tetrabutylphosphonium iodide** are not extensively available in the public domain, its function as a phase-transfer catalyst is well-established. The following protocol, adapted for a typical nucleophilic substitution reaction, illustrates its application. The principles are based on the use of the analogous compound, tetrabutylammonium iodide (TBAI), and are directly applicable.

Protocol: Phase-Transfer Catalyzed Nucleophilic Substitution

This protocol describes a general procedure for the etherification of an alcohol with an alkyl bromide using **tetrabutylphosphonium iodide** as a phase-transfer catalyst.

Materials:

- Alcohol
- Alkyl bromide
- Sodium hydride (NaH)
- **Tetrabutylphosphonium iodide**

- Anhydrous tetrahydrofuran (THF)
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

Procedure:

- **Reaction Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a rubber septum.
- **Alkoxide Formation:** Under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- **Alcohol Addition:** Slowly add a solution of the alcohol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via a syringe. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
- **Catalyst and Substrate Addition:** Add **tetrabutylphosphonium iodide** (0.1 equivalents) to the reaction mixture, followed by the slow addition of the alkyl bromide (1.1 equivalents).
- **Reaction Monitoring:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Safety and Handling Precautions:

- Always handle **tetrabutylphosphonium iodide** in a well-ventilated area, preferably a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Store in a tightly sealed container in a cool, dry place away from moisture, as the compound is hygroscopic.
- For disposal, follow local regulations for chemical waste. It is recommended to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

Mandatory Visualization

The following diagram illustrates the general workflow of a phase-transfer catalyzed reaction, as described in the experimental protocol.



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Caption: Workflow for a phase-transfer catalyzed etherification.

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References

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